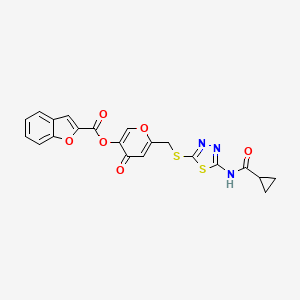![molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7](/img/structure/B2495186.png)
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives typically involves cyclization reactions of hydrazinoquinazolinones with various one-carbon donors. For instance, Alagarsamy et al. (2008) described synthesizing 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one, indicating a versatile approach to creating triazoloquinazolinone compounds (Alagarsamy, Shankar, & Murugesan, 2008).
Molecular Structure Analysis
Detailed molecular structure analysis often involves spectroscopic methods such as NMR and X-ray crystallography. Wu et al. (2022) utilized these techniques to elucidate the structure of a triazoloquinazolinone compound, demonstrating the utility of these methods in confirming molecular configurations (Wu et al., 2022).
Scientific Research Applications
H1-Antihistaminic Activity
Compounds with the triazoloquinazoline backbone have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, certain derivatives were found to be equipotent to chlorpheniramine maleate, a standard antihistaminic drug, with minimal sedative effects, suggesting their potential as new H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
Research on triazoloquinazoline derivatives has also shown promising anticancer properties. Specific derivatives exhibited potent cytotoxic activity against various human cancer cell lines in vitro, indicating the potential for these compounds in developing new anticancer therapies (Ahmed, Ahmed, & Abdelhamid, 2014).
Adenosine Receptor Antagonism
Another study found that 2-amino[1,2,4]triazolo[1,5-c]quinazolines act as potent adenosine receptor antagonists. These compounds showed high affinity for the A3 adenosine receptor, with some derivatives demonstrating selective antagonism, which may be useful in the design of drugs targeting cardiovascular diseases, inflammatory disorders, and cancer (Burbiel et al., 2016).
Antimicrobial and Nematicidal Properties
Triazoloquinazoline derivatives have also been evaluated for their antimicrobial and nematicidal properties. Certain derivatives exhibited significant activity against a range of bacteria and fungi, as well as nematodes, suggesting their potential as new antimicrobial and nematicidal agents (Reddy, Reddy, & Sunitha, 2016).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLFIKFXUZRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

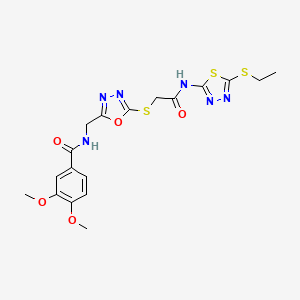
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)
![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)
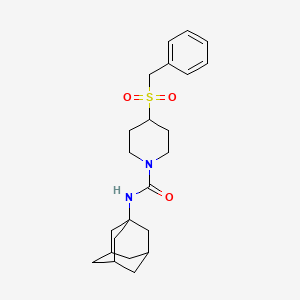
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
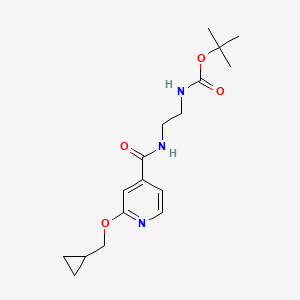
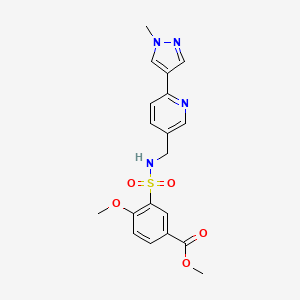
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
